Home > Products > Screening Compounds P11703 > N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide
N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide -

N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide

Catalog Number: EVT-4714990
CAS Number:
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • 2-Methoxy- or 2-Ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides: These benzamide derivatives were synthesized and evaluated for their gastrokinetic activity. Notably, compounds with isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)-propyl, or pyridylmethyl substituents on the morpholine nitrogen exhibited potent activity. []
  • 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile (ABT-239): This compound, a selective histamine H3 receptor antagonist, was synthesized and demonstrated efficacy in various animal models of cognition and schizophrenia. [, ]
Applications
  • Gastrointestinal disorders: The potent gastrokinetic activity observed in benzamide derivatives containing the morpholinylpropyl group [] suggests that "N-[3-(4-morpholinyl)propyl]-2-furamide" could be explored for its potential in treating gastrointestinal motility disorders.
  • Neurological and psychiatric disorders: The efficacy of ABT-239, a histamine H3 receptor antagonist with a morpholinylpropyl group, in animal models of cognition and schizophrenia [, ] highlights the potential of targeting neurological and psychiatric disorders.
  • Anti-inflammatory and analgesic applications: Considering the involvement of cannabinoid receptors in pain and inflammation, exploring the potential of "N-[3-(4-morpholinyl)propyl]-2-furamide" as a cannabinoid receptor modulator could be of interest. [, ]

2-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindol-1,3(2H)-dione (I)

Compound Description: This compound is a key molecule discussed in a patent for a method to produce it with high optical purity. The patent describes a process involving the reaction of a specific stereoisomer of 2-((2R)-2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenyl]amino-propyl)-1H-isoindol-1,3(2H)-dione with N,N-carbonyldiimidazole. []

Relevance: This compound shares a morpholine ring directly attached to a phenyl ring with N-[3-(4-morpholinyl)propyl]-2-furamide. The presence of this shared structural motif suggests potential similarities in their chemical properties or biological activities. []

HC-067047 (2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide)

Compound Description: HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. Studies demonstrate its ability to antagonize swelling and calcium ion (Ca2+) elevations in retinal Müller glia induced by hypotonic stimulation. []

Relevance: HC-067047 and N-[3-(4-morpholinyl)propyl]-2-furamide share a core structure consisting of a morpholine ring linked to a propyl chain. This structural similarity could indicate overlapping pharmacological profiles or interactions with similar biological targets. []

4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

Compound Description: This series of benzamide derivatives were synthesized and evaluated for their gastrokinetic activity. The research explored how different N-4 substituents on the morpholine ring, such as alkyl, phenoxyalkyl, and heteroarylmethyl groups, influence their effects on gastric emptying in rats. []

Relevance: These benzamide derivatives share a morpholine ring incorporated into their structure with N-[3-(4-morpholinyl)propyl]-2-furamide. The focus on modifying the substituents on the morpholine ring in this research highlights the potential significance of this structural feature in modulating biological activity, which could be relevant to the properties of N-[3-(4-morpholinyl)propyl]-2-furamide. []

ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]

Compound Description: ABT-239 is a potent and selective histamine H3 receptor (H3R) antagonist. Preclinical studies demonstrate its efficacy in improving cognition in various animal models of ADHD, Alzheimer's disease, and schizophrenia. []

Relevance: While ABT-239 does not share a direct structural similarity with N-[3-(4-morpholinyl)propyl]-2-furamide, it is discussed in the context of histamine H3 receptor antagonists alongside other related compounds that do share structural motifs, such as A-304121, A-317920, and A-349821. This suggests a potential indirect relationship based on shared pharmacological targets or therapeutic applications. []

A-304121 [(4-(3-(4-((2R)-2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)(cyclopropyl)methanone]

Compound Description: A-304121 is a novel and selective non-imidazole H3R antagonist. Studies show it improves cognitive performance in a five-trial rat pup avoidance test and enhances social memory in adult rats. [, ]

Relevance: A-304121, while lacking the morpholine ring present in N-[3-(4-morpholinyl)propyl]-2-furamide, is classified as a non-imidazole H3R antagonist. This categorization, shared with other related compounds like A-317920 and ABT-239, suggests potential functional similarities or a relationship based on their interaction with histamine H3 receptors. [, ]

A-317920 [N-((1R)-2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide]

Compound Description: Similar to A-304121, A-317920 is a novel and selective non-imidazole H3R antagonist. Research indicates it enhances cognition in vivo, demonstrating potential advantages over existing H3R antagonists or cognition-enhancing agents. [, ]

Relevance: Like A-304121, A-317920 falls under the category of non-imidazole H3R antagonists, connecting it functionally to N-[3-(4-morpholinyl)propyl]-2-furamide. While it lacks the morpholine ring, its classification and shared pharmacological target suggest potential commonalities in their effects or mechanisms of action. [, ]

A-349821 [(4′-(3-((R,R)2,5-dimethyl-pyrrolidin-1-yl)-propoxy)-biphenyl-4-yl)-morpholin-4-yl-methanone]

Compound Description: A-349821 is another non-imidazole H3R antagonist studied for its cognitive-enhancing effects. Despite showing promise in preclinical models, it exhibited suboptimal blood-brain barrier penetration and some cardiovascular liabilities. []

Relevance: Like N-[3-(4-morpholinyl)propyl]-2-furamide, A-349821 contains a morpholine ring within its structure. This shared structural element suggests a potential for similar chemical properties or biological activities, even though A-349821 is primarily explored for its actions on histamine H3 receptors. []

AM411 [(6aR,10aR)-3-(1-adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol]

Compound Description: AM411 is a long-acting CB1 agonist used in studies investigating tolerance and dependence associated with chronic CB1 receptor activation. Research shows that chronic AM411 treatment leads to significant tolerance to its own effects and cross-tolerance to other CB1 agonists. []

Relevance: While structurally dissimilar to N-[3-(4-morpholinyl)propyl]-2-furamide, AM411's role as a CB1 agonist connects it to the broader field of cannabinoid research. This link is particularly relevant considering the involvement of other related compounds, such as WIN55,212.2, in studies exploring cannabinoid receptors. []

3-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinylpropyl)quinazoline-4(3H)-one

Compound Description: Identified as a new impurity of Gefitinib, a tyrosine kinase inhibitor used in cancer treatment, this compound emerges during the synthesis of Gefitinib. []

Relevance: This impurity shares a significant structural resemblance to N-[3-(4-morpholinyl)propyl]-2-furamide, particularly the morpholine ring linked to a propyl chain. This similarity suggests potential challenges in the synthesis or purification of both compounds due to their structural relatedness. []

(+/-)-3,3α,4,5,6,7-hexahydro-2-[3-(4-morpholinyl)-propyl]-3-phenyl-7-(phenylmethylene)-2H-indazole (HMPPI)

Compound Description: HMPPI is an anti-inflammatory hexahydroindazole investigated for its effects on hepatic microsomal drug-metabolizing enzymes in rats, dogs, and monkeys. Studies reveal that repeated HMPPI administration induces dose-dependent increases in liver weight, microsomal protein concentration, and cytochrome P450 activity. []

Relevance: Both HMPPI and N-[3-(4-morpholinyl)propyl]-2-furamide share the distinct structural feature of a morpholine ring attached to a propyl chain. This shared motif suggests potential similarities in their metabolic pathways or interactions with drug-metabolizing enzymes. []

5-(2-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-,4(5-amino-1,3,4-thiadiazol)

Compound Description: This heterocyclic intermediate, a thiadiazole derivative, was identified as a potential antioxidant present in methionine-fortified cookies. It forms through the Maillard reaction during baking, contributing to the enhanced antioxidant properties of the cookies. []

Relevance: Sharing the morpholine ring linked to a propyl chain with N-[3-(4-morpholinyl)propyl]-2-furamide, this thiadiazole derivative showcases the potential for this structural motif to be present in molecules with antioxidant activities. This suggests a possibility of N-[3-(4-morpholinyl)propyl]-2-furamide possessing similar antioxidant properties. []

O-tert-butyl P-phenyl 1-piperidinyl phosphonamidate (1)

Compound Description: This phosphonamidate serves as a thermally latent anionic initiator in the polymerization of glycidyl phenyl ether (GPE). It remains unreactive with GPE below 110°C but initiates polymerization at higher temperatures. []

Relevance: While not directly similar, O-tert-butyl P-phenyl 1-piperidinyl phosphonamidate falls under the broader category of phosphonamidates, which share structural similarities with the carboxamide group in N-[3-(4-morpholinyl)propyl]-2-furamide. This connection highlights the potential for exploring variations in functional groups while retaining a core structural element. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A is a well-known cannabinoid CB1 receptor antagonist. Studies demonstrate its ability to attenuate various cannabinoid-induced effects, including antinociception and the behavioral tetrad. [, ]

Relevance: Although not sharing direct structural similarities with N-[3-(4-morpholinyl)propyl]-2-furamide, SR141716A's role as a CB1 antagonist links it to the research area of cannabinoid receptors. This connection is significant considering the involvement of other related compounds, like WIN55,212.2, in exploring cannabinoid receptor activity. [, ]

(R)-(+)-[2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212.2)

Compound Description: WIN55,212.2 is a potent and widely used cannabinoid agonist that primarily activates CB1 receptors. It exhibits a range of pharmacological effects, including antinociception, hypothermia, and changes in motor activity. [, , ]

Relevance: WIN55,212.2, like N-[3-(4-morpholinyl)propyl]-2-furamide, contains a morpholine ring within its structure. This shared structural feature suggests the potential for overlapping pharmacological profiles or interactions with similar biological targets, even though their primary mechanisms of action might differ. [, , ]

Properties

Product Name

N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide

IUPAC Name

N-(3-morpholin-4-ylpropyl)furan-2-carboxamide

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C12H18N2O3/c15-12(11-3-1-8-17-11)13-4-2-5-14-6-9-16-10-7-14/h1,3,8H,2,4-7,9-10H2,(H,13,15)

InChI Key

YJYLLILLQMITKL-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC=CO2

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.